molecular formula C20H25NO2 B3828796 N,N-dibenzylleucine

N,N-dibenzylleucine

Cat. No. B3828796
M. Wt: 311.4 g/mol
InChI Key: FSACAIPYCHIDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzylleucine is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the amino acid leucine and is known for its unique chemical properties. In

Scientific Research Applications

N,N-dibenzylleucine has several potential applications in scientific research. It has been used as a chiral auxiliary in the synthesis of various compounds and as a ligand in the preparation of metal complexes. It has also been investigated for its potential use in the development of new drugs and as a probe for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of N,N-dibenzylleucine is not fully understood. However, it is believed to interact with enzymes and proteins in a specific manner due to its unique chemical structure. It has been shown to inhibit the activity of certain enzymes and to modulate the activity of others.
Biochemical and Physiological Effects:
N,N-dibenzylleucine has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the biosynthesis of certain neurotransmitters, such as dopamine and serotonin. It has also been shown to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dibenzylleucine is its ability to act as a chiral auxiliary in the synthesis of various compounds. It has also been shown to have potential applications in the development of new drugs. However, one of the limitations of using N,N-dibenzylleucine in lab experiments is its relatively high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the use of N,N-dibenzylleucine in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. Another area of interest is its use as a probe for studying enzyme mechanisms. Additionally, further research is needed to fully understand the mechanism of action of N,N-dibenzylleucine and its potential applications in various fields.
Conclusion:
In conclusion, N,N-dibenzylleucine is a synthetic compound that has potential applications in various fields of scientific research. Its unique chemical properties make it a valuable tool for studying enzyme mechanisms and developing new drugs. Further research is needed to fully understand its mechanism of action and potential applications.

properties

IUPAC Name

2-(dibenzylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-16(2)13-19(20(22)23)21(14-17-9-5-3-6-10-17)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACAIPYCHIDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzylleucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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